Actamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

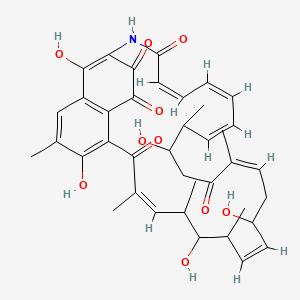

Actamycin is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Cancer Treatment

Actinomycin D is primarily used in the treatment of various cancers, especially in pediatric oncology. Its effectiveness has been documented in the following cancers:

- Wilms' Tumor : A type of kidney cancer that primarily affects children. Studies have shown that Actinomycin D can induce regression in Wilms' tumors, often used in combination with other therapies.

- Rhabdomyosarcoma : This soft tissue sarcoma also shows responsiveness to Actinomycin D, particularly in young patients.

- Gestational Trophoblastic Neoplasia : In adults, Actinomycin D is used for treating low-risk gestational trophoblastic neoplasia with notable success.

Combination Therapies

Recent studies indicate that combining Actinomycin D with other chemotherapeutic agents enhances its efficacy:

- Doxorubicin : In triple-negative breast cancer, the combination of Actinomycin D and Doxorubicin has demonstrated synergistic effects, increasing apoptosis rates in cancer cells compared to either drug alone .

Toxicity and Side Effects

While Actinomycin D is effective, it is not without side effects. Common toxicities include:

- Gastrointestinal issues such as nausea and vomiting

- Myelosuppression leading to decreased leukocyte and platelet counts

- Skin reactions, particularly in previously irradiated areas

The management of these side effects is crucial for maintaining patient quality of life during treatment.

Wilms' Tumor Case Study

A study involving children with Wilms' tumor treated with Actinomycin D showed a response rate where some patients experienced complete remission for extended periods post-treatment. The typical intravenous dosage was 75 µg/kg divided into multiple doses over several days .

Rhabdomyosarcoma Case Study

In clinical trials for rhabdomyosarcoma, Actinomycin D was administered biweekly at a dose of 0.075 mg/kg. The results indicated a significant reduction in tumor size and improved survival rates among treated patients .

Research Insights

Recent meta-analyses have highlighted the potential for repurposing Actinomycin D for other malignancies such as glioblastoma multiforme (GBM). Preliminary data suggest that it may improve survival rates in patients with specific genetic profiles resistant to standard treatments .

Summary Table of Applications

| Cancer Type | Efficacy | Typical Dosage |

|---|---|---|

| Wilms' Tumor | Regression observed | 75 µg/kg IV over several days |

| Rhabdomyosarcoma | Significant tumor reduction | 0.075 mg/kg biweekly |

| Gestational Trophoblastic Neoplasia | High response rate | 1.25 mg/m² biweekly |

Analyse Des Réactions Chimiques

C-28 Quinonoid Carbonyl and C-30 Hydroxyl Groups

18O isotopic labeling studies confirmed molecular oxygen (O₂) as the source of oxygen atoms at C-28 (quinone carbonyl) and C-30 (hydroxyl group) :

-

C-28 oxidation : A late-stage oxidation step introduces the quinone functionality.

-

C-30 hydroxylation : Independent oxidation via enzymatic activity forms the hydroxyl group, critical for interactions with biological targets.

Table 1: 18O-Induced Isotope Shifts in Actamycin

| Carbon Position | Chemical Shift (δ, ppm) | Isotope Shift (Δ, ppm) | Labeling Source |

|---|---|---|---|

| C-28 | 179.1 | -0.42 | O₂ |

| C-30 | 146.8 | -0.38 | O₂ |

Mass spectrometry revealed sodiated molecular ions (e.g., C₃₉H₄₅NO₁₀Na) with 18O incorporation, confirming two distinct oxidation events .

Substitution Reactions at C-30

This compound’s C-30 chlorine substituent in precursor compounds (e.g., naphthomycin H) undergoes nucleophilic displacement by hydroxide ions under physiological conditions :

-

In vitro displacement : Limited success without enzymatic assistance.

-

Enzymatic activation : Streptomyces sp. E/784 mediates chloride-to-hydroxide substitution during fermentation, yielding this compound .

Synthetic Derivatization

Chemical modifications of this compound include:

-

Methylation : Diazomethane treatment yields 25,30-di-(O-methyl)this compound (94% yield) .

-

Crystallization : Ethanol recrystallization optimizes purity for structural analysis .

Challenges in Reaction Optimization

-

Fermentation variability : this compound yields fluctuate (7–17 mg/flask) due to oxygen availability and microbial strain stability .

-

Selectivity : Competing pathways (e.g., thiolation vs. hydroxylation) require precise control of pH and temperature .

This synthesis of experimental and theoretical data underscores the intricate reactivity of this compound, driven by oxidative and substitution mechanisms. Further studies leveraging electrochemistry or machine learning could refine its synthetic accessibility and therapeutic potential.

Propriétés

Numéro CAS |

76045-67-5 |

|---|---|

Formule moléculaire |

C39H45NO10 |

Poids moléculaire |

687.8 g/mol |

Nom IUPAC |

(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |

InChI |

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17- |

Clé InChI |

VMGZUMXAOXKLLT-PNBNQRKOSA-N |

SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |

SMILES isomérique |

CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O |

SMILES canonique |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |

Synonymes |

actamycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.